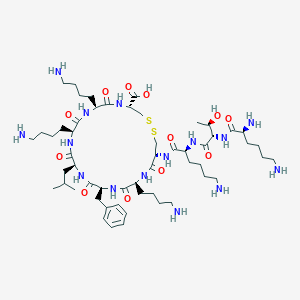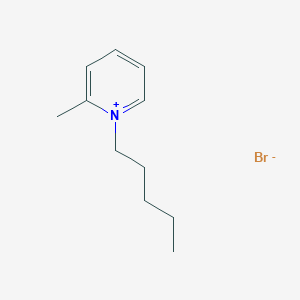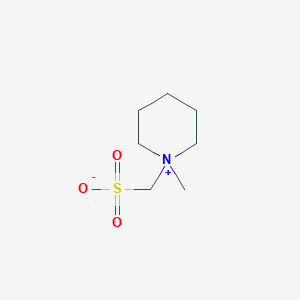
3-(2-Methylpiperidin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpiperidin-1-yl)propanenitrile is a chemical compound . It has a molecular formula of C9H16N2 and a molecular weight of 152.24 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(2-Methylpiperidin-1-yl)propanenitrile consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a propyl group (a three-carbon chain) with a nitrile group at the end .Scientific Research Applications
Solid-State Molecular Organization
The study by Matczak-Jon et al. (2005) delves into the molecular organization and solution behavior of methane-1,1-diphosphonic acid derivatives, including those of heterocyclic amines similar to "3-(2-Methylpiperidin-1-yl)propanenitrile". It explores the role of intramolecular hydrogen bonds and the impact of topochemical ring modification on the solid-state organization. This research could have implications for designing molecules with specific crystal packing preferences and solubility properties, relevant for pharmaceutical and materials science applications. (Matczak-Jon et al., 2005)
Stereoselective Synthesis
Lall et al. (2012) describe the stereoselective synthesis of a compound closely related to "3-(2-Methylpiperidin-1-yl)propanenitrile", highlighting a key intermediate in the preparation of a fluoroquinolone antibiotic. This research underscores the importance of efficient and selective synthetic routes in the development of pharmaceuticals, particularly for combating multidrug-resistant pathogens. (Lall et al., 2012)
Glycogen Synthase Kinase-3β Inhibitors
Andreev et al. (2019) report on the optimization of GSK-3β inhibitors, based on a structure incorporating a "3-(2-Methylpiperidin-1-yl)propanenitrile" moiety. This research is crucial for the development of therapeutic agents for neurodegenerative diseases like Alzheimer's, demonstrating the compound's potential in drug discovery. (Andreev et al., 2019)
Synthesis and Antimicrobial Activity
Behbehani et al. (2011) explore the synthesis of new heterocyclic compounds using "3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile", showcasing the antimicrobial potential of such derivatives. This work contributes to the search for novel antimicrobial agents amid growing resistance concerns. (Behbehani et al., 2011)
Corrosion Inhibition
Fouda et al. (2015) investigate the use of propaneitrile derivatives, closely related to "3-(2-Methylpiperidin-1-yl)propanenitrile", as corrosion inhibitors for tin in sodium chloride solutions. This study provides insights into the application of such compounds in protecting metals from corrosion, relevant for industrial and engineering fields. (Fouda et al., 2015)
Future Directions
properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFHISLGBSSBQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341627 |
Source


|
| Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)propanenitrile | |
CAS RN |
140837-33-8 |
Source


|
| Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Cyanoethyl)-2-pipecoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)







